D-Sorbose

Übersicht

Beschreibung

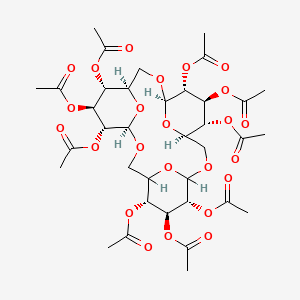

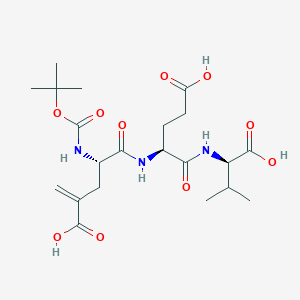

D-sorbose is a ketose belonging to the group of sugars known as monosaccharides . It has a molecular formula of C6H12O6 . It is used in the commercial production of Vitamin C (ascorbic acid) .

Molecular Structure Analysis

This compound has a molecular formula of C6H12O6, an average mass of 180.156 Da, and a monoisotopic mass of 180.063385 Da . It has 3 defined stereocentres .

Chemical Reactions Analysis

This compound is involved in the production of ascorbic acid or Vitamin C via fermentation of D-sorbitol . Another study mentioned the use of this compound in the whole-cell cascade synthesis of D-allulose from glycerol and D-glyceraldehyde .

Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 551.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.4 mmHg at 25°C . It also has an enthalpy of vaporization of 95.6±6.0 kJ/mol and a flash point of 301.5±26.6 °C .

Wissenschaftliche Forschungsanwendungen

Lebensmittelindustrie: Kalorienarmer Süßstoff

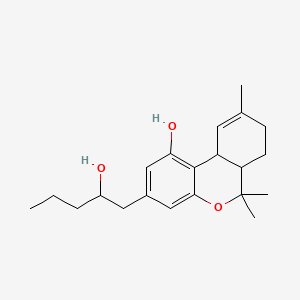

D-Sorbose wird als Vorläufer bei der Herstellung anderer seltener Zucker wie D-Tagatose {svg_1} verwendet, einem kalorienarmen Süßstoff mit potenziellen gesundheitlichen Vorteilen. Es wird in verschiedenen Lebensmittelprodukten verwendet, um Süße zu liefern, ohne den hohen Kaloriengehalt traditioneller Zucker.

Pharmazeutische Industrie: Arzneimittelsynthese

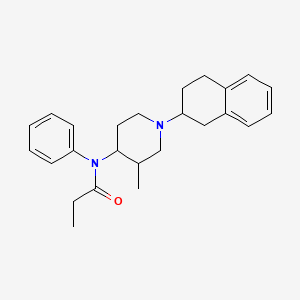

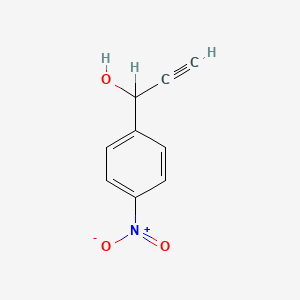

In der Pharmaindustrie dient this compound als Baustein für die Synthese von antiviralen und krebsbekämpfenden Medikamenten {svg_2}. Seine einzigartige chemische Struktur macht es geeignet, komplexe Moleküle zu schaffen, die in Medikamenten verwendet werden.

Gesundheitswesen: Nahrungsergänzungsmittel

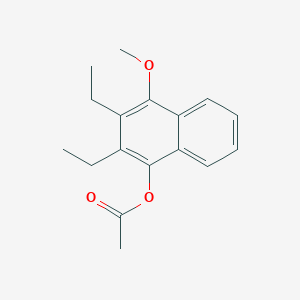

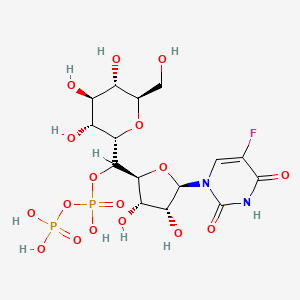

This compound ist aufgrund seiner physiologischen Wirkungen, wie z. B. potenzieller entzündungshemmender und antioxidativer Eigenschaften, an der Herstellung von Nahrungsergänzungsmitteln beteiligt {svg_3}. Diese Nahrungsergänzungsmittel zielen darauf ab, über die Grundnahrung hinaus gesundheitliche Vorteile zu bieten.

Nahrungsergänzungsmittel: Gesundheitsfördernde Wirkungen

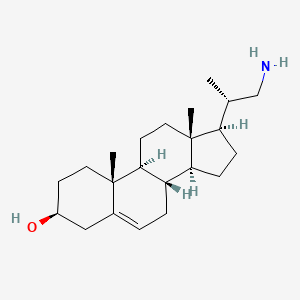

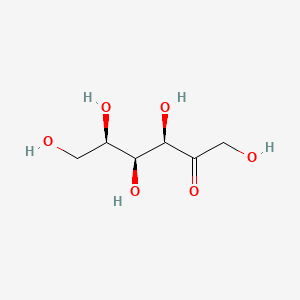

Als Nahrungsergänzungsmittel wird this compound wegen seiner gesundheitsfördernden Wirkungen untersucht, darunter das Potenzial zur Verbesserung der Insulinresistenz und zur Regulierung des Glukolipidstoffwechsels {svg_4}. Diese Anwendung ist besonders relevant angesichts der zunehmenden Besorgnis über Stoffwechselerkrankungen.

Enzymatische Biotransformation

This compound ist ein Schlüsselsubstrat in enzymatischen Biotransformationsprozessen. Es wird in enzymatischen Reaktionen verwendet, um andere seltene Zucker durch Methoden wie die Izumoring-Strategie herzustellen, die für die industrielle Zuckerproduktion von Bedeutung ist {svg_5}.

Forschung zur Darmbsorption

Jüngste Studien haben die Darmbsorption von this compound untersucht und gezeigt, dass sie wahrscheinlich über den Glukosetransporter Typ 5 (GLUT5) transportiert wird, aber nicht über den natriumabhängigen Glukose-Cotransporter 1 (SGLT1) im Dünndarm von Ratten {svg_6}. Diese Forschung liefert Einblicke in die Art und Weise, wie this compound und ähnliche Zucker vom Körper verstoffwechselt werden.

Safety and Hazards

Wirkmechanismus

Target of Action

D-Sorbose, a rare sugar, primarily targets the disaccharidase enzyme in the body . This enzyme is responsible for breaking down complex sugars into simpler forms. This compound’s interaction with this enzyme can influence the body’s glucose and insulin levels .

Mode of Action

This compound acts by inhibiting the activity of disaccharidase . This inhibition results in a suppressive action on postprandial (after meal) blood levels of glucose and insulin in the body . This means that this compound can potentially regulate blood sugar levels, making it a compound of interest for managing conditions like diabetes.

Biochemical Pathways

It is known that this compound can be converted to l-sorbose by the enzyme d-tagatose 3-epimerase . This conversion is part of the carbohydrate metabolism pathway, which plays a crucial role in energy production and other metabolic processes in the body.

Result of Action

The primary result of this compound’s action is the potential suppression of postprandial elevation of blood glucose and improvement of glycaemic control . This could have significant implications for managing blood sugar levels and preventing lifestyle-related diseases such as type 2 diabetes .

Biochemische Analyse

Biochemical Properties

D-sorbose plays a significant role in various biochemical reactions. It is involved in the epimerization process, where D-tagatose 3-epimerase catalyzes the conversion of D-tagatose to this compound . This enzyme also recognizes D-fructose as a substrate for D-allulose production . The optimal temperature and pH for the activity of D-tagatose 3-epimerase are 50°C and 8.0, respectively . The enzyme’s active site includes a hydrogen bond network with Mn2+ and specific amino acid residues that regulate the catalytic reaction .

Cellular Effects

This compound has been shown to influence various cellular processes. In studies involving Sprague-Dawley rats, dietary supplementation of this compound significantly lowered serum insulin levels without affecting glucose levels . This suggests that this compound may improve glucose metabolism by reducing insulin secretion . Additionally, the relative weight of the cecum increased significantly in the this compound group, indicating potential effects on gut health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through enzyme interactions. D-tagatose 3-epimerase catalyzes the reversible interconversion of D-tagatose and this compound . The enzyme’s active site includes specific amino acid residues that form a unique interaction with the substrate, facilitating the epimerization process . This interaction is crucial for the enzyme’s catalytic activity and the subsequent production of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown that this compound is stable under moderate reaction conditions and can be efficiently produced through enzymatic pathways . Long-term effects on cellular function have been noted, particularly in terms of glucose metabolism and insulin secretion

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies with Sprague-Dawley rats, a 3% this compound diet significantly lowered serum insulin levels without affecting glucose levels . This indicates a threshold effect where this compound can improve glucose metabolism at specific dosages

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced from D-tagatose through the action of D-tagatose 3-epimerase . This enzyme also catalyzes the conversion of D-fructose to D-allulose, indicating its role in the broader metabolic network of rare sugars . The involvement of this compound in these pathways highlights its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The enzyme D-tagatose 3-epimerase plays a crucial role in the production and localization of this compound

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with enzymes and other biomolecules. D-tagatose 3-epimerase, which catalyzes the production of this compound, is localized in specific cellular compartments

Eigenschaften

IUPAC Name |

(3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-PYWDMBMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018679 | |

| Record name | D-sorbose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3615-56-3, 3615-39-2 | |

| Record name | D-Sorbose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Sorbose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-sorbose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Sorbose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ09461NJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({3-[2-(Trifluoromethyl)-10h-phenothiazin-10-yl]propanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B1201654.png)

![(2S)-2-[[4-[2-(2,4-diamino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B1201660.png)